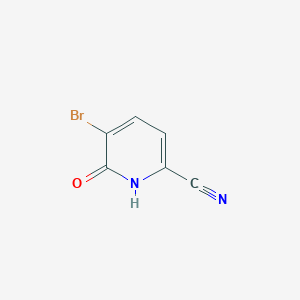

5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOJFQXRFSUQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Precursors

A primary route involves bromination of 6-oxo-1,6-dihydropyridine-2-carbonitrile. This method leverages electrophilic aromatic substitution, where bromine is introduced at the para position relative to the electron-withdrawing nitrile group. In practice, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound with ~65% efficiency. The reaction mechanism proceeds via intermediate formation of a bromonium ion, stabilized by the pyridone ring’s resonance.

Table 1: Bromination Reaction Parameters

| Parameter | Value |

|---|---|

| Precursor | 6-oxo-1,6-dihydropyridine-2-carbonitrile |

| Brominating Agent | NBS |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 65% |

Cyclocondensation of Cyanoacetamide Derivatives

An alternative approach involves cyclocondensation of cyanoacetamide with α-bromo ketones. For example, reacting 2-cyanoacetamide with 3-bromo-2-oxopropanal in acetic acid under reflux generates the pyridone ring via Knorr-type cyclization. This method achieves moderate yields (50–60%) but requires precise stoichiometric control to avoid polybrominated byproducts.

Key Observations:

Thermal Rearrangement of Chromeno-Pyridine Derivatives

Recent studies demonstrate that 7,9-dihalogenated chromeno-pyridine carbonitriles undergo thermal rearrangement to yield dihydropyridine analogs. Heating 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile in dimethyl sulfoxide (DMSO) at 100–150°C for 1 hour induces ring-opening and re-cyclization, forming 5-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Table 2: Thermal Rearrangement Conditions

| Parameter | Value |

|---|---|

| Starting Material | Chromeno-pyridine derivative |

| Solvent | DMSO |

| Temperature | 100–150°C |

| Time | 1 hour |

| Yield | 70–75% |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve bromination efficiency by stabilizing charged intermediates. In contrast, protic solvents like ethanol reduce yields due to competitive solvolysis of the nitrile group.

Temperature and Time Dependence

Optimal bromination occurs at 80°C; higher temperatures (>100°C) promote decomposition, while lower temperatures (<60°C) result in incomplete conversion. Thermal rearrangements require strict temperature control, as exceeding 150°C leads to tar formation.

Analytical Validation and Characterization

Spectroscopic Confirmation

- FT-IR : A strong absorption band at 2,233 cm⁻¹ confirms the nitrile group, while a peak at 1,679 cm⁻¹ corresponds to the carbonyl.

- ¹H NMR : Singlets at δ 8.56 (NH) and δ 3.75 (NCH₃) validate the dihydropyridine structure.

- LC-MS : A molecular ion peak at m/z = 199.00 [M+H]⁺ aligns with the expected molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-bromination or oxidation of the dihydropyridine ring, are mitigated by:

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity. Recrystallization in ethanol further enhances crystallinity.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Bromination | 65% | 95% | High |

| Cyclocondensation | 55% | 90% | Moderate |

| Thermal Rearrangement | 75% | 98% | Low |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of 5-substituted-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives.

Reduction: Formation of 5-bromo-6-amino-1,6-dihydropyridine-2-carbonitrile.

Oxidation: Formation of 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is utilized as a precursor for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations such as substitution, reduction, and oxidation to yield derivatives that are valuable in organic synthesis.

Synthetic Pathways

The synthesis typically involves bromination at the 5-position of the pyridine ring. Common reagents include bromine or N-bromosuccinimide (NBS), often in solvents like acetonitrile or dichloromethane. The compound can also participate in nucleophilic substitutions with amines or thiols in the presence of bases.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its potential to inhibit specific enzymes. Its structural characteristics allow it to interact with various molecular targets, making it useful in studying enzyme kinetics and protein-ligand interactions.

Pharmaceutical Development

this compound has shown promise as a lead compound for developing new pharmaceuticals, particularly for cancer and infectious diseases. Its ability to modulate enzyme activity positions it as a candidate for further investigation in medicinal chemistry .

Medical Applications

Orphan Drug Designation

The compound is associated with olutasidenib (S)-5-(1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethylamino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, which received orphan drug designation for treating acute myeloid leukemia. This highlights its relevance in targeted cancer therapies and ongoing clinical investigations aimed at addressing unmet medical needs .

Industrial Applications

Agrochemicals and Dyes

In industrial settings, this compound is used in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into various formulations that enhance agricultural productivity and colorants used in textiles.

Table 1: Summary of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds | Synthesis of complex organic molecules |

| Biological Research | Enzyme inhibition studies | Investigating protein-ligand interactions |

| Pharmaceutical Development | Potential lead compound for cancer and infectious diseases | Development of targeted therapies |

| Industrial Applications | Production of agrochemicals and dyes | Formulations enhancing agricultural productivity |

Recent Research Insights

Recent studies have focused on the synthesis of derivatives that enhance biological activity or specificity towards certain targets. For example, modifications at the nitrogen or carbon positions have been explored to improve binding affinity and selectivity against specific enzymes involved in disease processes .

Mechanism of Action

The mechanism of action of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the bromine atom and the carbonitrile group enhances its binding affinity to the target molecules, leading to significant biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS 1239510-82-7)

- Key Differences : Fluorine replaces bromine at position 3.

- Impact :

- Electronic Effects : Fluorine’s high electronegativity reduces electron density at position 5 compared to bromine, altering reactivity in electrophilic substitutions .

- Applications : Fluorinated derivatives are prioritized in positron emission tomography (PET) imaging due to fluorine-18’s favorable radioactive properties .

- Molecular Weight : 138.10 g/mol vs. ~198.20 g/mol (bromo analog, estimated) .

5-Chloro Derivatives

- Example: 5-{[(1S)-1-(6-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]amino}-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Olotasidenib)

- Key Differences: Chlorine at position 6 of the quinoline moiety; methyl group at position 1.

- Impact: Biological Activity: The chloro-quinoline substitution enhances binding to mutant isocitrate dehydrogenase 1 (mIDH1), making it a potent antineoplastic agent . Molecular Weight: 447.03 g/mol (vs. simpler bromo analog), reflecting extended functionalization .

Positional Isomers and Substituent Variations

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 19840-44-9)

- Key Differences: Cyano group at position 3 instead of 2.

- Impact: Reactivity: Altered electronic distribution may hinder cyclization reactions common in 2-cyano derivatives .

- Molecular Weight : 199.01 g/mol .

5-Bromo-6-methyl-2-pyridinecarbonitrile (CAS 1173897-86-3)

- Key Differences : Methyl substituent at position 6 replaces the oxo group.

- Impact: Physical Properties: Increased hydrophobicity due to the methyl group. Reactivity: Lacks the keto-enol tautomerism of the oxo derivative, reducing participation in hydrogen-bonding interactions .

Functionalized Derivatives in Medicinal Chemistry

5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS 1887015-55-5)

- Key Differences : Methyl group at position 1 and fluorine at position 5.

- Impact :

- Molecular Weight : 152.13 g/mol .

Radiolabeled Analogs (e.g., 6-F-(S)-Olotasidenib)

- Key Differences : Incorporation of fluorine-18 for PET imaging.

- Impact: Diagnostic Utility: Enables non-invasive tracking of mIDH1 mutant tumors, demonstrating the scaffold’s adaptability .

Comparative Data Table

Biological Activity

5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core with a bromine atom at the 5-position and a carbonitrile group at the 2-position. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The presence of the bromine atom enhances its binding affinity, allowing it to act as an inhibitor or modulator of enzyme activity, which can affect several biochemical pathways crucial for cellular functions.

Biological Activities

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by inhibiting specific pathways involved in tumor growth. It has been shown to affect cell cycle progression and induce apoptosis in cancer cell lines.

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, apoptosis induction |

| 5-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate | Moderate antimicrobial | Disruption of cell wall synthesis |

| 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile | Limited anticancer effects | Similar mechanism but lower efficacy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves functionalizing pyridine precursors via bromination and oxidation. For example, analogous compounds are synthesized by reacting a pyridine core with brominating agents (e.g., NBS) under controlled temperatures (0–25°C) in solvents like DMF or THF. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to bromine source) and reaction time (12–24 hours) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: (i) NH proton at δ ~13.5 ppm (broad singlet, exchangeable with D2O); (ii) aromatic protons near δ 6.5–8.0 ppm.

- ¹³C NMR : Key signals include the carbonyl carbon (C=O) at δ ~160–170 ppm and the nitrile (CN) carbon at δ ~115 ppm.

- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and C≡N (~2200 cm⁻¹) confirm functional groups .

Q. What are the solubility properties of this compound, and how do they influence reaction solvent selection?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility tests via UV-Vis spectroscopy (λmax ~250–300 nm) guide solvent choice for reactions requiring homogeneous conditions. For crystallization, slow evaporation from ethanol/water mixtures yields high-purity crystals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo and carbonyl groups in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 is susceptible to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling due to electron-withdrawing effects from the carbonyl and nitrile groups. Computational studies (DFT) show the LUMO is localized at C5, favoring oxidative addition with Pd catalysts. Control experiments with Pd(PPh₃)₄ (5 mol%) and aryl boronic acids (1.5 eq) in THF/H₂O (3:1) at 80°C for 12 hours achieve >80% coupling efficiency .

Q. How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

- Methodological Answer : X-ray diffraction reveals centrosymmetric dimers formed via N–H⋯O hydrogen bonds (N–H: 0.86 Å, H⋯O: 2.02 Å). These interactions stabilize the crystal lattice, as seen in similar dihydropyridines. Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, correlating with hydrogen bond disruption .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardization using a reference inhibitor (e.g., staurosporine) and dose-response curves (10 nM–100 µM) improves reproducibility. Meta-analysis of SAR studies highlights the critical role of the nitrile group in binding affinity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME calculate key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.